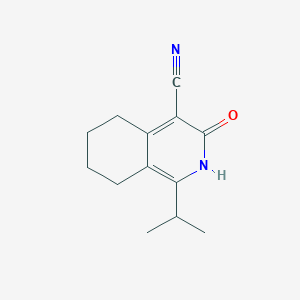![molecular formula C19H24N4O4S B2503182 N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide CAS No. 1105205-09-1](/img/structure/B2503182.png)
N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that appears to be designed for use in pharmaceutical applications, given its structural features that are common in drug design, such as the presence of an acetamide group and methoxy functionalities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and synthesis strategies discussed can provide insights into its description.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of acetamide derivatives through reactions with acyl chlorides, as seen in the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide, where 4-amino-4H-1,2,4-triazole reacts with acetyl chloride . Similarly, the synthesis of complex heterocyclic structures often involves cyclization reactions, such as the conversion of acrylamide derivatives to pyrazolyl-triazolamines using hydrazine hydrate . These methods could be relevant to the synthesis of the target compound, which likely involves multiple steps including acylation and cyclization to construct the thieno[3,4-c]pyrazole core.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using spectroscopic techniques such as NMR and IR, as well as X-ray crystallography . For instance, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was determined, revealing intramolecular hydrogen bonding and a two-dimensional network in the crystal lattice . These techniques would be essential in confirming the structure of the target compound, ensuring the correct assembly of its molecular framework.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be diverse. For example, the pharmacophore hybridization approach is used to design drug-like molecules, where a pyrazoline-bearing hybrid molecule was synthesized, incorporating thiadiazole and dichloroacetic acid moieties . This suggests that the target compound could also be designed to undergo specific chemical reactions, potentially leading to anticancer properties or other biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are crucial for their potential application as pharmaceuticals. The solubility, stability, and reactivity under physiological conditions are important parameters. For instance, the stability of a flavoring substance from a related chemical group was assessed, and no adverse effects were observed in toxicity studies, indicating a good safety profile at certain exposure levels . The target compound's properties would need to be similarly assessed to determine its suitability for drug development.
科学的研究の応用
Analgesic and Anti-inflammatory Applications
Compounds with methoxyphenyl and acetamido groups have been investigated for their analgesic and anti-inflammatory properties. For instance, studies on nonsteroidal anti-inflammatory drugs (NSAIDs) have shown that modifications to the molecular structure, such as the inclusion of methoxyphenyl groups, can influence their pharmacokinetic properties and efficacy (Annunziato & di Renzo, 1993). This suggests potential applications in developing new NSAIDs with improved safety profiles and effectiveness.
Metabolic Pathways and Drug Metabolism
Research on acetaminophen, a well-known analgesic and antipyretic drug, provides insights into the metabolic pathways of drugs containing acetamido groups. Studies have detailed how acetaminophen is metabolized in the body, identifying various metabolites and their pharmacological implications (Mrochek et al., 1974). Understanding these pathways is crucial for drug development, particularly in designing drugs with minimal toxic metabolites.
Enzyme Inhibition
The modification of molecular structures, such as incorporating methoxyphenyl and acetamido groups, has been explored for enzyme inhibition, which is a common strategy in drug development. For example, certain modifications can enhance the selectivity and potency of inhibitors against specific enzymes involved in disease processes, offering therapeutic benefits in conditions like inflammation and cancer (Andringa et al., 2008).
Neuropharmacology
Compounds structurally related to the one have been examined for their effects on the central nervous system, including studies on ketamine and its derivatives for their potential therapeutic applications in treating conditions such as depression and neuropathic pain (Hofer et al., 2012). This research avenue highlights the importance of structural modifications in modulating the pharmacological effects of psychoactive substances.
特性
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-26-8-7-20-18(25)10-23-19(15-11-28-12-16(15)22-23)21-17(24)9-13-3-5-14(27-2)6-4-13/h3-6H,7-12H2,1-2H3,(H,20,25)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKRTPAJUGKIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(3-(2-(4-methoxyphenyl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-furylmethyl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2503100.png)
![6-Oxaspiro[4.5]decan-1-one](/img/structure/B2503101.png)
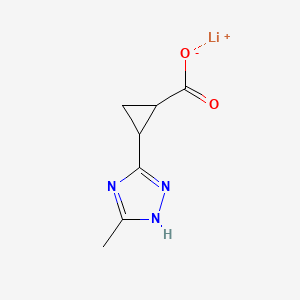
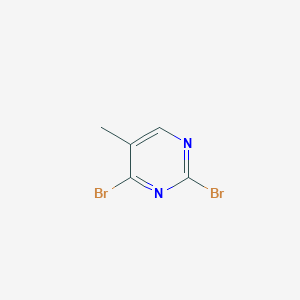

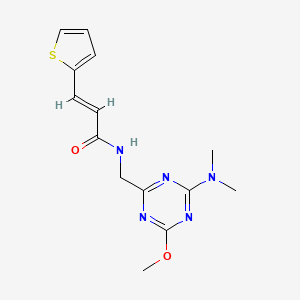
![3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2503113.png)

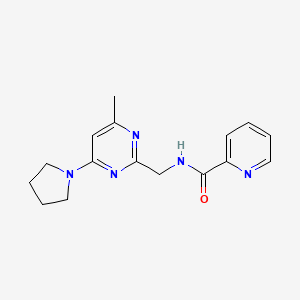
![2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2503116.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone](/img/structure/B2503117.png)

![3-[(4-Methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2503119.png)
